molecular formula C12H11Cl2N B14521757 2-Chloro-3-(2-chloroethyl)-4-methylquinoline CAS No. 62595-01-1

2-Chloro-3-(2-chloroethyl)-4-methylquinoline

Cat. No.: B14521757
CAS No.: 62595-01-1
M. Wt: 240.12 g/mol
InChI Key: MFGPBXGCPSQYJE-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-4-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-4-methylquinoline typically involves the chlorination of 4-methylquinoline followed by the introduction of a 2-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-4-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-4-methylquinoline involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline
  • 3-(2-Chloroethyl)quinoline
  • 4-Methylquinoline

Uniqueness

2-Chloro-3-(2-chloroethyl)-4-methylquinoline is unique due to the presence of both chloro and methyl groups on the quinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

CAS No.

62595-01-1

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

2-chloro-3-(2-chloroethyl)-4-methylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-8-9-4-2-3-5-11(9)15-12(14)10(8)6-7-13/h2-5H,6-7H2,1H3

InChI Key

MFGPBXGCPSQYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)CCCl

Origin of Product

United States

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